molecular formula C5H11NO2 B150849 3-Aminomethyl-3-hydroxymethyloxetane CAS No. 45513-32-4

3-Aminomethyl-3-hydroxymethyloxetane

Cat. No.: B150849
CAS No.: 45513-32-4
M. Wt: 117.15 g/mol
InChI Key: GGYZOSLAJSUXRM-UHFFFAOYSA-N
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Description

3-Aminomethyl-3-hydroxymethyloxetane: is a derivative of oxetane, a four-membered cyclic ether. This compound is of interest due to its structural similarity to bioactive molecules, making it a valuable entity in medicinal chemistry.

Scientific Research Applications

3-Aminomethyl-3-hydroxymethyloxetane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialized polymers and materials

Future Directions

The future directions of research involving 3-Aminomethyl-3-hydroxymethyloxetane are not specified in the search results. Given its use in experimental and research contexts , it is likely that future research will continue to explore its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-3-hydroxymethyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved by the etherification of suitable alcohols or by the ring-closing of epoxides .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Aminomethyl-3-hydroxymethyloxetane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of oxetane derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted oxetane derivatives.

Comparison with Similar Compounds

  • 3-Hydroxymethyloxetane
  • 3-Aminomethyloxetane
  • 3-Methyl-3-hydroxymethyloxetane

Comparison: 3-Aminomethyl-3-hydroxymethyloxetane is unique due to the presence of both amino and hydroxyl groups on the oxetane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

Properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYZOSLAJSUXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595748
Record name [3-(Aminomethyl)oxetan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45513-32-4
Record name [3-(Aminomethyl)oxetan-3-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45513-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Aminomethyl)oxetan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethyl-3-hydroxymethyloxetane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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